molecular formula C11H18N4O B11797033 3,5,6-Trimethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one

3,5,6-Trimethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B11797033
M. Wt: 222.29 g/mol
InChI Key: CPCXZTPDTFTTRV-UHFFFAOYSA-N
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Description

3,5,6-Trimethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one is a monocyclic pyrimidin-4(3H)-one derivative characterized by three methyl groups at positions 3, 5, and 6, and a piperazin-1-yl substituent at position 2. Its molecular formula is C₁₁H₂₀N₄O, with a molecular weight of 224.31 g/mol. The piperazine moiety enhances solubility and bioavailability, making it a candidate for pharmacological applications.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

3,5,6-trimethyl-2-piperazin-1-ylpyrimidin-4-one

InChI

InChI=1S/C11H18N4O/c1-8-9(2)13-11(14(3)10(8)16)15-6-4-12-5-7-15/h12H,4-7H2,1-3H3

InChI Key

CPCXZTPDTFTTRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N(C1=O)C)N2CCNCC2)C

Origin of Product

United States

Biological Activity

3,5,6-Trimethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a piperazine moiety and three methyl groups at positions 3, 5, and 6 of the pyrimidine ring, contributing to its unique pharmacological profile.

The molecular formula of 3,5,6-trimethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one is C11H14N4OC_{11}H_{14}N_{4}O with a molecular weight of approximately 218.25 g/mol. Its chemical structure allows for various reactivity patterns due to the presence of functional groups such as the piperazine ring and the carbonyl group in the pyrimidinone structure.

Pharmacological Applications

Research indicates that derivatives of pyrimidine compounds, including 3,5,6-trimethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one, exhibit a range of biological activities:

  • Anti-inflammatory Effects : Similar compounds have shown interactions with cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties. The binding affinity studies indicate that this compound may inhibit COX enzymes effectively.
  • Analgesic Properties : The compound's structural characteristics suggest it could have analgesic effects, potentially making it a candidate for pain management therapies.

Biological Activity Studies

Several studies have focused on the biological activity of this compound:

  • Binding Affinity Studies : Molecular docking simulations have been employed to predict the binding interactions between 3,5,6-trimethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one and various biological targets. These studies highlight its potential as a lead compound in drug development targeting inflammatory conditions.
  • Synthesis and Evaluation : Various synthetic routes have been explored to obtain this compound efficiently. For instance, one method involves reacting 2-amino-5,6-dimethylpyrimidin-4(3H)-one with piperazine in the presence of catalysts. The synthesized compound has been evaluated for its biological activity using assays against specific enzymes and receptors.

Comparative Analysis with Related Compounds

The uniqueness of 3,5,6-trimethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one can be highlighted through comparison with other similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Amino-5,6-dimethylpyrimidin-4(3H)-oneLacks piperazine; only dimethyl substitutionsModerate anti-inflammatory effects
Pyrido[3,4-d]pyrimidin derivativesContains nitrogen heterocycles; diverse substituentsPotential anticancer properties
Piperazine-based pyrimidine derivativesVarying substitutions on piperazine; broader scopeAntidepressant and anxiolytic effects

This table illustrates how the specific arrangement of methyl groups and the inclusion of a piperazine moiety in 3,5,6-trimethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one influences its pharmacological profile compared to related compounds.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Biological Activity Reference
3,5,6-Trimethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 3,5,6-Trimethyl, 2-piperazinyl High solubility due to piperazine Hypothesized PDE5/cGMP modulation N/A
Compound 5 (5,6-diethyl-2-aryl-pyrimidin-4(3H)-one) Pyrimidin-4(3H)-one 5,6-Diethyl, 2-aryl sulfonylpiperazine Optimized for PDE5 inhibition IC₅₀ = 1.6 nM (PDE5)
6h (2-alkylamino-3-aryl-thieno[2,3-d]pyrimidin-4(3H)-one) Thieno[2,3-d]pyrimidin-4(3H)-one 6-(1,2,4-triazol-1-yl), 2-alkylamino Planar fused-ring system 92% fungicidal inhibition
7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one Thieno[3,2-d]pyrimidin-4(1H)-one 7-Phenyl, 2-piperazinyl Enhanced lipophilicity Intermediate for kinase inhibitors

Enzyme Inhibition

  • PDE5 Inhibition: Monocyclic pyrimidin-4(3H)-ones (e.g., ) exhibit nanomolar IC₅₀ values, driven by aryl-sulfonylpiperazine groups. The target compound’s piperazine may similarly enhance cGMP stabilization .
  • Anticancer Activity: Thieno-pyrimidin-4(3H)-ones () show docking affinity for kinases like EGFR, suggesting the target’s trimethyl groups could improve hydrophobic binding .

Antimicrobial and Antifungal Effects

  • Fungicidal Activity: Thieno derivatives with triazole substituents () achieve >90% inhibition against Colletotrichum gossypii. The target’s piperazine may mimic triazole interactions with fungal CYP51 .

Physicochemical Properties

  • Solubility : Piperazine derivatives (e.g., ) show improved aqueous solubility vs. alkylthio analogs () due to basic amine groups .
  • Molecular Weight : The target compound (224.31 g/mol) aligns with Lipinski’s rule (<500 g/mol), contrasting bulkier pyrido derivatives (e.g., : ~400 g/mol) .

Preparation Methods

Cyclocondensation of β-Keto Esters with Urea Derivatives

A classic method involves cyclizing β-keto esters with urea or thiourea under acidic or basic conditions. For example, ethyl acetoacetate reacts with urea in the presence of hydrochloric acid to yield 6-methylpyrimidin-4(3H)-one. Adapting this method, ethyl 3-oxopentanoate could be used to introduce multiple methyl groups at positions 3, 5, and 6. However, regioselectivity challenges necessitate careful optimization of steric and electronic effects.

Formamide-Mediated Cyclization

An alternative route employs formamide and ammonium acetate to cyclize aminocarboxylate precursors. In the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, ethyl 2-aminothiophene-3-carboxylates undergo cyclization with formamide at elevated temperatures. By analogy, ethyl 2-amino-3,5,6-trimethylpyrimidine-4-carboxylate could be cyclized under similar conditions to form the pyrimidinone core. This method offers superior yields (70–85%) compared to acid-catalyzed approaches.

Introduction of Methyl Groups

The 3,5,6-trimethyl substituents are introduced either during cyclization or via post-synthetic modifications:

Pre-Cyclization Methylation

Methyl groups are incorporated using methyl-substituted β-keto esters. For instance, ethyl 3-oxo-2,4-dimethylpentanoate would yield a 3,5,6-trimethylpyrimidinone upon cyclization. This approach avoids competing reactions but requires specialized precursors.

Post-Cyclization Alkylation

Methylation of the pyrimidinone core using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH or K2CO3) provides selective functionalization. For example, 6-methylpyrimidin-4(3H)-one undergoes C3 and C5 methylation with MeI in DMF at 80°C. However, over-alkylation must be controlled through stoichiometric adjustments.

Piperazine Functionalization at Position 2

The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:

Nucleophilic Aromatic Substitution

A halogen (Cl or F) at position 2 of the pyrimidinone ring is displaced by piperazine under basic conditions. For example, 2-chloro-3,5,6-trimethylpyrimidin-4(3H)-one reacts with piperazine in THF using NaH as a base at 0°C to room temperature, yielding the target compound. This method achieves moderate yields (50–65%) due to competing side reactions but benefits from simplicity.

Buchwald–Hartwig Amination

Palladium-catalyzed coupling of 2-bromo-3,5,6-trimethylpyrimidin-4(3H)-one with piperazine employs catalysts like Pd2(dba)3 and ligands such as Xantphos. This method enhances yields (75–80%) and tolerates diverse amines but requires inert conditions.

Optimization and Challenges

Regioselectivity in Methylation

The proximity of methyl groups at C3, C5, and C6 necessitates precise temperature control. Excessive heating during cyclization leads to isomerization, while aggressive alkylation causes quaternization of the pyrimidinone nitrogen.

Piperazine Reactivity

Piperazine’s dual amine functionality risks bis-alkylation. Protective strategies, such as SEM (2-(trimethylsilyl)ethoxymethyl) groups, are employed to mask one nitrogen during substitution. Subsequent acidic deprotection (e.g., HCl in dioxane) restores the free amine.

Solubility and Purification

The polar pyrimidinone core and piperazine group complicate solubility in organic solvents. Mixed solvent systems (e.g., THF/H2O) and chromatographic purification (silica gel, ethyl acetate/hexane) are critical for isolating high-purity product.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)AdvantagesLimitations
CyclocondensationHCl, reflux, 6h70Simple setupLow regioselectivity
Formamide cyclizationFormamide, 120°C, 3h85High yieldRequires specialized precursors
SNAr with piperazineNaH, THF, 0°C→RT, 16h60No metal catalystsCompeting side reactions
Buchwald–HartwigPd2(dba)3, Xantphos, 100°C, 12h78High regioselectivityCostly catalysts, inert conditions

Q & A

Basic: What are the optimal synthetic routes for 3,5,6-Trimethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and Pd-catalyzed cross-coupling. For example:

  • Step 1: Start with a brominated pyrimidinone precursor (e.g., 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one) and introduce the piperazine moiety via nucleophilic substitution under reflux in ethanol or DMF .
  • Step 2: Optimize alkylation or coupling using Pd catalysts (e.g., Suzuki or Sonogashira reactions) with ligands like triphenylphosphine. Reaction temperatures (80–100°C) and solvent polarity (e.g., dichloromethane/methanol mixtures) are critical for minimizing by-products .
  • Yield Optimization: Use flash chromatography with gradient elution (e.g., CH₂Cl₂:MeOH 95:5) for purification. Yields >70% are achievable with controlled stoichiometry (1:4 molar ratio of precursor to coupling agent) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry of methyl groups (δ 2.1–2.5 ppm for CH₃) and piperazine protons (δ 3.1–3.4 ppm for N–CH₂) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 291.1824 for C₁₂H₂₁N₅O) .
  • Infrared Spectroscopy (IR): Identify carbonyl stretching (1650–1680 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .
  • X-ray Crystallography: Resolve 3D conformation, particularly steric effects from the 3,5,6-trimethyl groups .

Advanced: How can molecular docking and dynamic simulations be applied to predict the compound's interaction with biological targets like PDE5 or RNA?

Methodological Answer:

  • Target Selection: Prioritize proteins with pyrimidinone-binding pockets (e.g., PDE5’s catalytic domain or pre-miR-21’s stem-loop structure) .
  • Docking Workflow:
    • Prepare the ligand (AM1-BCC charges) and receptor (PDB: 1TBF for PDE5) using AutoDock Vina .
    • Score binding poses using MM/GBSA free-energy calculations. The piperazine group may form hydrogen bonds with Glu775 in PDE5 .
  • Molecular Dynamics (MD): Simulate 100 ns trajectories in explicit solvent (TIP3P water) to assess stability. RMSD <2 Å indicates stable binding .

Advanced: What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., PDE5 inhibition IC₅₀ values vary with Mg²+ concentration) .
  • Control Experiments:
    • Replicate studies using standardized protocols (e.g., 10 mM MgCl₂ in kinase buffer).
    • Validate cellular uptake via LC-MS to rule out permeability artifacts .
  • Data Normalization: Report activity as % inhibition relative to positive controls (e.g., sildenafil for PDE5) to account for inter-lab variability .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Piperazine Modifications:
    • Replace piperazine with 4-methylpiperazine to improve solubility (logP reduction by ~0.5 units) without losing affinity .
  • Methyl Group Effects:
    • 3,5,6-Trimethyl substitution enhances metabolic stability (t₁/₂ >2 h in liver microsomes) but may reduce solubility. Introduce polar groups (e.g., –OH) at position 2 to compensate .
  • Biological Testing: Screen derivatives against panels of kinase or RNA targets to identify off-target effects .

Advanced: What in vitro and in vivo models are appropriate for evaluating the compound's pharmacokinetics and toxicity profile?

Methodological Answer:

  • In Vitro:
    • Liver Microsomes: Assess metabolic stability (e.g., Clint = 15 µL/min/mg in human microsomes) .
    • hERG Assay: Measure IC₅₀ for cardiac toxicity (target >10 µM) .
  • In Vivo:
    • Rat Pharmacokinetics: Administer 10 mg/kg orally; measure Cmax (~1.2 µg/mL) and AUC₀–24h (~8 µg·h/mL) .
    • Toxicogenomics: Use RNA-seq to identify gene expression changes in liver and kidney tissues after 14-day dosing .

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